Gepirone hydrochloride
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Overview
Description
Gepirone hydrochloride is a medication primarily used for the treatment of major depressive disorder. It belongs to the azapirone class of compounds and acts as a selective partial agonist of the serotonin 5-HT1A receptor . This compound is known for its favorable side effect profile, particularly its lower incidence of sexual dysfunction compared to selective serotonin reuptake inhibitors (SSRIs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gepirone hydrochloride involves multiple steps. One common method starts with the reaction of N-bromobutyl phthalimide with 1-(2-pyrimidinyl)piperazine in the presence of potassium carbonate to form an intermediate compound. This intermediate is then subjected to further reactions, including the removal of the phthalimide protecting group using hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield and scalability. The process typically involves the use of economically efficient and easily scalable methods, such as the synthesis from 8-(pyrimidin-2-yl)-5,8-diazaspiro[4,5]decan-5-ium bromide .
Chemical Reactions Analysis
Types of Reactions
Gepirone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like potassium carbonate are frequently employed.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites and various substituted derivatives of this compound .
Scientific Research Applications
Gepirone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of azapirones and their interactions with serotonin receptors.
Biology: this compound is used in research to understand the role of serotonin in mood regulation and other biological processes.
Mechanism of Action
Gepirone hydrochloride exerts its effects by selectively binding to and activating the serotonin 5-HT1A receptors. This action modulates serotonergic activity in the central nervous system, leading to an antidepressant effect . The compound’s active metabolite, 1-(2-pyrimidinyl)piperazine, also contributes to its pharmacological activity by acting as an α2-adrenergic receptor antagonist .
Comparison with Similar Compounds
Similar Compounds
Buspirone: Another azapirone compound used for the treatment of generalized anxiety disorder.
Tandospirone: Used for the treatment of anxiety and depression.
Ipsapirone: Investigated for its anxiolytic and antidepressant properties.
Uniqueness
Gepirone hydrochloride is unique in its higher selectivity for the 5-HT1A receptor compared to other azapirones. This selectivity results in a more favorable side effect profile, particularly regarding sexual dysfunction, which is a common issue with SSRIs .
Properties
CAS No. |
83928-66-9 |
---|---|
Molecular Formula |
C19H30ClN5O2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C19H29N5O2.ClH/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18;/h5-7H,3-4,8-15H2,1-2H3;1H |
InChI Key |
DGOCVISYYYQFEP-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C.Cl |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C.Cl |
Key on ui other cas no. |
83928-66-9 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
83928-76-1 (Parent) |
Synonyms |
4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-2,6-piperidinedione BMY 13805 BMY-13805 gepirone gepirone monohydrochloride MJ 13805 MJ 13805-1 MJ-13805 |
Origin of Product |
United States |
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